REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[C:9](SC)[S:8][CH2:7][C:6]=2[CH:13]=1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>C(O)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[C:9]([NH:18][C:17]3[CH:19]=[CH:20][CH:21]=[C:15]([Cl:14])[CH:16]=3)[S:8][CH2:7][C:6]=2[CH:13]=1
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Name
|
6-chloro-2-methylthio-4H-3,1-benzothiazine
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Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(CSC(=N2)SC)C1
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Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in ice
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Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water mixture
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CSC(=N2)NC2=CC(=CC=C2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |